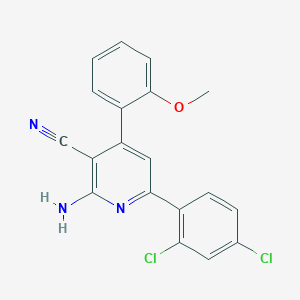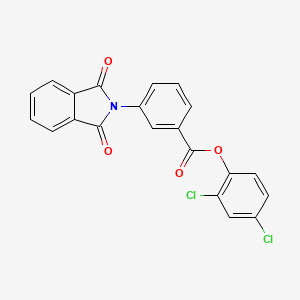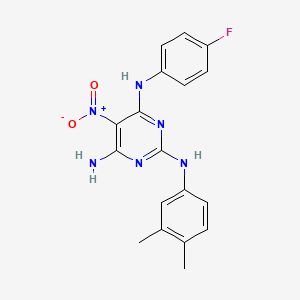
N~2~-(3,4-dimethylphenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3,4-DIMETHYLPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with nitro, dimethylphenyl, and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
化学反応の分析
Types of Reactions
N2-(3,4-DIMETHYLPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
科学的研究の応用
N2-(3,4-DIMETHYLPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N2-(3,4-DIMETHYLPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other substituted pyrimidines, such as:
- N1-(3,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N-(3,4-DIMETHYLPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE
Uniqueness
What sets N2-(3,4-DIMETHYLPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
特性
分子式 |
C18H17FN6O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H17FN6O2/c1-10-3-6-14(9-11(10)2)22-18-23-16(20)15(25(26)27)17(24-18)21-13-7-4-12(19)5-8-13/h3-9H,1-2H3,(H4,20,21,22,23,24) |
InChIキー |
CQIFTDBNKLXZAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12463662.png)

![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)
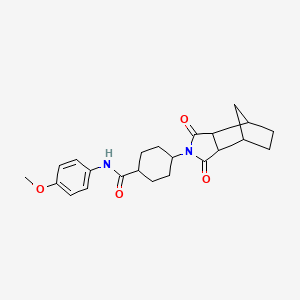
![6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
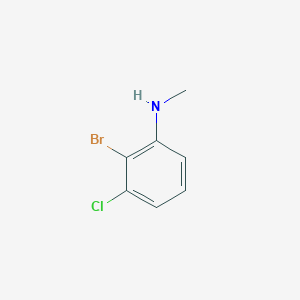
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)
